molecular formula C17H12ClN3O B5397653 (E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one

(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one

Cat. No.: B5397653
M. Wt: 309.7 g/mol
InChI Key: JFRRYEZHWJGXNF-MHWRWJLKSA-N
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Description

(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)16(21-12-19-11-20-21)10-17(22)14-4-2-1-3-5-14/h1-12H/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRYEZHWJGXNF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(\C2=CC=C(C=C2)Cl)/N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,2,4-triazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, (E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one is explored for its potential therapeutic applications. It may be evaluated as a candidate for drug development, particularly for diseases where triazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides. Its chemical properties make it suitable for various applications in material science, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one
  • (E)-3-(4-fluorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one
  • (E)-3-(4-methylphenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one

Uniqueness

(E)-3-(4-chlorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

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